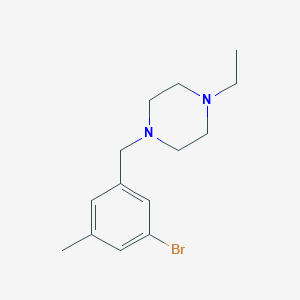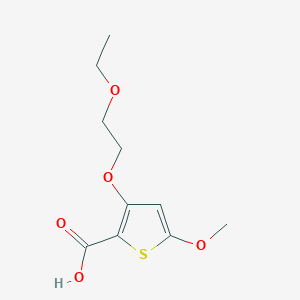
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The ethoxyethoxy group can be introduced through a nucleophilic substitution reaction using ethylene glycol and an appropriate leaving group.
- Reaction conditions: Refluxing ethylene glycol with a suitable base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions One common approach is the functionalization of a thiophene ring through electrophilic substitution reactions
-
Step 1: Synthesis of 5-methoxythiophene-2-carboxylic acid
- Starting with thiophene-2-carboxylic acid, methoxylation can be performed using methanol and a suitable acid catalyst.
- Reaction conditions: Refluxing methanol with an acid catalyst such as sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild heating.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Halogens (e.g., bromine), nitro compounds; reaction conditionsroom temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or nitro groups onto the thiophene ring.
Scientific Research Applications
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like carboxylic acid and methoxy groups can influence its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A glycol ether with similar ethoxyethoxy functionality but lacking the thiophene ring and carboxylic acid group.
2-Ethoxyethanol: Another glycol ether with a simpler structure, used as a solvent in various applications.
Uniqueness
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid stands out due to its unique combination of functional groups and the thiophene ring. This structural complexity imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14O5S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O5S/c1-3-14-4-5-15-7-6-8(13-2)16-9(7)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
NPNIINVBBWVGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(SC(=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
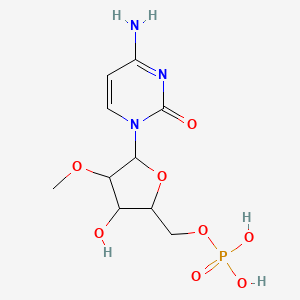
![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)


![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
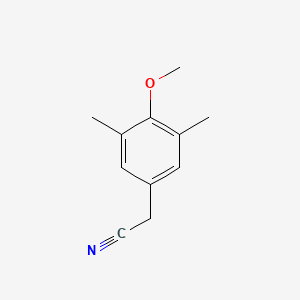

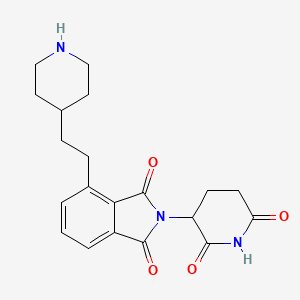
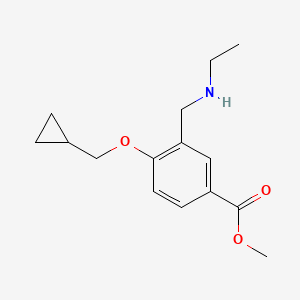
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
